2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique structural arrangement that combines a pyrazole moiety with an azetidine ring and a trifluoromethyl-pyridine unit, which may contribute to its distinctive chemical properties and biological activities.
The compound can be synthesized through various organic reactions, typically involving the formation of intermediates that are subsequently coupled to achieve the final structure. Research into this compound has been documented in scientific literature, highlighting its synthesis, properties, and potential applications in drug development and other fields.
This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their rings. It can be classified under the categories of pyrazoles, azetidines, and pyridines due to its structural components.
The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Factors such as temperature, solvent choice, and reaction time must be carefully controlled. Industrial methods may also utilize continuous flow reactors to enhance efficiency and scalability.
The molecular structure of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine can be represented by its molecular formula . The compound features:
Property | Value |
---|---|
Molecular Formula | C12H12F3N5 |
Molecular Weight | 316.71 g/mol |
IUPAC Name | 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine |
InChI | InChI=1S/C12H12F3N5/c14-10-4... |
InChI Key | XYZXYZXYZXYZXYZ |
Canonical SMILES | C1C(CN1C2=C(C=CC=N2)C(F)(F)F)CN3C=C(C=N3)Cl |
The compound can undergo various chemical reactions:
The specific reagents and conditions utilized in these reactions can significantly influence the outcomes, including yield and selectivity for desired products.
The mechanism of action for 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine involves interactions with biological targets such as enzymes or receptors. The binding affinity of this compound to specific molecular targets may modulate their activity, potentially leading to therapeutic effects such as inhibition of disease-related pathways .
The physical properties include:
Chemical properties encompass reactivity patterns such as:
Relevant data on these properties is essential for understanding how this compound behaves in different environments and applications.
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine has potential applications in:
Research continues to explore its efficacy in drug development and other industrial applications .
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: